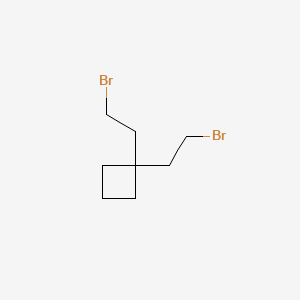
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a dihydrobenzofuran ring, and an amine group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium catalysts under microwave irradiation has been reported to be effective in similar synthetic processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-6-(trifluoromethyl)nicotinamide: This compound shares the trifluoromethyl group but differs in the core structure.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have similar functional groups but different ring systems
Uniqueness
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H11ClF3NO |
|---|---|
Poids moléculaire |
253.65 g/mol |
Nom IUPAC |
N-methyl-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c1-14-8-5-15-9-4-6(10(11,12)13)2-3-7(8)9;/h2-4,8,14H,5H2,1H3;1H |
Clé InChI |
ICFVZIQVALXCQA-UHFFFAOYSA-N |
SMILES canonique |
CNC1COC2=C1C=CC(=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)

![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)







![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)



